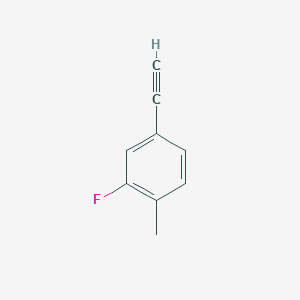

4-Ethynyl-2-fluoro-1-methylbenzene

Vue d'ensemble

Description

4-Ethynyl-2-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H7F. It is a derivative of benzene, characterized by the presence of an ethynyl group (C≡CH), a fluorine atom, and a methyl group attached to the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-fluoro-1-methylbenzene typically involves the introduction of the ethynyl group to a fluorinated methylbenzene precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodo-2-fluoro-1-methylbenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as distillation or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethynyl-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation, where an electrophile replaces a hydrogen atom on the ring.

Nucleophilic Addition: The ethynyl group can react with nucleophiles, leading to the formation of substituted alkynes.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

Nucleophilic Addition: Nucleophiles such as amines or alcohols can be used under basic conditions.

Cycloaddition Reactions: Azides and copper(I) catalysts are used in CuAAC reactions.

Major Products Formed

Nitration: 4-Ethynyl-2-fluoro-1-methyl-3-nitrobenzene

Sulfonation: 4-Ethynyl-2-fluoro-1-methylbenzenesulfonic acid

CuAAC Reaction: 1,4-disubstituted 1,2,3-triazoles

Applications De Recherche Scientifique

4-Ethynyl-2-fluoro-1-methylbenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.

Chemical Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Mécanisme D'action

The mechanism of action of 4-Ethynyl-2-fluoro-1-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents:

Electrophilic Aromatic Substitution: The fluorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, directing the substitution to the meta position relative to the fluorine.

Nucleophilic Addition: The ethynyl group acts as an electron-rich site, facilitating nucleophilic attack.

Cycloaddition Reactions: The ethynyl group participates in cycloaddition reactions, forming stable triazole rings in the presence of azides and copper(I) catalysts.

Comparaison Avec Des Composés Similaires

4-Ethynyl-2-fluoro-1-methylbenzene can be compared with other similar compounds, such as:

4-Ethynyl-1-fluoro-2-methylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

4-Ethynyl-2-fluoro-1-chlorobenzene: Substitution of the methyl group with a chlorine atom, affecting its electronic properties and reactivity.

4-Ethynyl-2-fluoro-1-methoxybenzene: Substitution of the methyl group with a methoxy group, influencing its solubility and reactivity.

Activité Biologique

4-Ethynyl-2-fluoro-1-methylbenzene (C₉H₇F) is an aromatic compound notable for its unique structural features, including a fluorine atom and an ethynyl group attached to a methyl-substituted benzene ring. This compound has garnered attention in various fields, particularly medicinal chemistry and materials science, due to its potential biological activities and reactivity.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's reactivity is largely attributed to the presence of the ethynyl group, which can participate in various chemical reactions, including cycloaddition and nucleophilic substitutions. The fluorine atom enhances the compound's electrophilicity, making it a valuable intermediate in organic synthesis.

Antiviral Properties

Research indicates that compounds structurally similar to this compound exhibit antiviral properties, particularly as nucleoside analogs. These derivatives have been evaluated for their efficacy against various viral infections. Modifications to the ethynyl and fluorine groups significantly influence their biological activity, suggesting that the specific arrangement of these functional groups is crucial for antiviral efficacy.

Enzyme Interactions

Studies have demonstrated that this compound can interact with biological targets such as enzymes and receptors. Understanding these interactions is essential for developing therapeutics based on this compound. For example, compounds with similar structures have shown potential in modulating enzyme activity, which is vital for various metabolic pathways.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Reactivity with Biological Molecules : The ethynyl group can engage in cycloaddition reactions with biomolecules, potentially altering their functionality.

- Influence on Enzyme Activity : The presence of the fluorine atom may affect the electronic properties of the compound, influencing its interaction with enzyme active sites.

- Modulation of Signaling Pathways : By interacting with specific receptors or enzymes, this compound may modulate signaling pathways involved in cellular responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Antiviral Activity Assessment :

- A study evaluated several derivatives of this compound for their antiviral efficacy against RNA viruses. The results indicated that certain modifications enhanced antiviral activity significantly compared to unmodified compounds.

- Enzyme Inhibition Studies :

- Toxicity and Safety Evaluations :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Ethynyl-1-fluoro-2-methylbenzene | Similar aromatic structure; different fluorine position | Reactivity differences due to positional isomerism |

| 4-Fluoro-1-methylphenylacetylene | Contains an acetylene group; no ethynyl substitution | Different reactivity patterns in click chemistry |

| 2-Fluoro-4-methylphenylacetylene | Similar acetylenic structure; different substitution | Variations in biological activity due to structural changes |

This table illustrates how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.

Propriétés

IUPAC Name |

4-ethynyl-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWXECJEVNUTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622513 | |

| Record name | 4-Ethynyl-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145069-53-0 | |

| Record name | 4-Ethynyl-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.